molecular formula C19H19F3N6O B2372507 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 2320890-57-9

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one

货号: B2372507
CAS 编号: 2320890-57-9
分子量: 404.397
InChI 键: AFTXTZUNEVIVKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine moiety linked to a diazepane and a trifluoromethylphenyl group. Its structural complexity may contribute to its diverse biological activities. The molecular formula is C_{16}H_{18F_3N_5 with a molecular weight of approximately 353.35 g/mol.

Anticancer Activity

A study on related triazolo derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to our target exhibited IC50 values ranging from 0.008 μM to 0.012 μM against lung adenocarcinoma (A549), gastric adenocarcinoma (SGC-7901), and fibrosarcoma (HT-1080) cell lines . The mechanism of action was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research indicates that triazole derivatives possess antimicrobial properties. Compounds with similar structures have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 μM to 2.18 μM , suggesting potential in treating tuberculosis .

Enzyme Inhibition

The compound's ability to inhibit specific kinases has also been investigated. For example, related triazolo compounds have demonstrated selective inhibition of the TGF-β type I receptor kinase (ALK5), with IC50 values as low as 0.013 μM . This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of this class of compounds is primarily mediated through their interaction with cellular targets such as tubulin and various kinases:

  • Tubulin Binding : The triazolo moiety facilitates binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Kinase Inhibition : The structural features allow for selective binding to kinase domains, inhibiting downstream signaling pathways involved in cell proliferation and survival .

Case Studies

  • Anticancer Evaluation : A series of analogs were synthesized and evaluated for their anticancer properties. Compound 4q demonstrated remarkable activity against multiple cancer cell lines and was found to disrupt microtubule dynamics significantly .
  • Antimicrobial Screening : In a study focused on tuberculosis, several derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results in terms of potency and low cytotoxicity towards human cells .

Data Tables

CompoundTarget Cell LineIC50 Value (μM)Mechanism
4qA5490.008Tubulin inhibition
4qSGC-79010.014Tubulin inhibition
6eMycobacterium tuberculosis1.35Antimicrobial activity
12bALK50.013Kinase inhibition

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for preparing this compound, and what are the critical reaction steps?

Answer: The synthesis involves multi-step reactions, often starting with functionalization of the triazolo-pyridazine core. Key steps include:

  • Chlorination of the pyridazine ring using thionyl chloride or POCl₃ to introduce reactive sites.
  • Nucleophilic substitution with diazepane derivatives under reflux in polar aprotic solvents (e.g., DMF or dioxane) to form the 1,4-diazepane linkage .
  • Coupling reactions with trifluoromethylphenyl precursors via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, depending on the substituent’s electronic profile .
    Critical factors include temperature control (60–120°C), catalyst selection (e.g., Pd(PPh₃)₄), and purification via column chromatography .

Q. What structural features of this compound are key to its biological activity?

Answer:

  • The triazolo-pyridazine core provides a planar heterocyclic scaffold for target binding, often interacting with kinase ATP-binding pockets .
  • The 1,4-diazepane ring introduces conformational flexibility, enhancing solubility and enabling interactions with hydrophobic pockets in enzymes .
  • The 3-(trifluoromethyl)phenyl group contributes to lipophilicity and metabolic stability, with the CF₃ group acting as a bioisostere for improved pharmacokinetics .

Q. How is the compound characterized post-synthesis to confirm purity and structure?

Answer:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments and confirms substitution patterns. For example, the CF₃ group shows a distinct singlet in ¹⁹F NMR .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns .
  • HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for the diazepane coupling step?

Answer: Yield optimization requires:

  • Solvent screening : DMF or DMSO enhances nucleophilicity of diazepane, while toluene may reduce side reactions .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuI) or base additives (e.g., K₂CO₃) improve reaction kinetics .
  • Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), molar ratios (1:1.2–1:1.5), and reaction time (12–24 hrs) identifies optimal conditions .

Q. What computational methods are suitable for predicting the compound’s target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular docking (AutoDock Vina, Schrödinger) : Models binding poses with kinases (e.g., JAK2 or EGFR) using crystal structures from the PDB (e.g., 4UB) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can contradictory biological activity data across studies be resolved?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Compare SAR trends with derivatives (e.g., replacing CF₃ with Cl or OCH₃) to isolate key pharmacophores .

Q. What strategies are recommended for improving metabolic stability without compromising activity?

Answer:

  • Isosteric replacement : Substitute labile groups (e.g., ester linkages) with stable analogs (e.g., amides or heterocycles) .
  • Prodrug design : Introduce masking groups (e.g., acetylated amines) that hydrolyze in vivo .
  • CYP450 inhibition assays : Screen for metabolites using human liver microsomes (HLMs) to identify vulnerable sites .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Answer:

  • Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example, the triazolo-pyridazine ring typically adopts a planar conformation with π-π stacking interactions .
  • Powder XRD identifies polymorphs affecting solubility and bioavailability .
  • DFT-optimized geometries validate experimental data by comparing calculated vs. observed torsion angles .

Q. Methodological Notes

  • Experimental Design : Use fractional factorial designs to minimize trials while maximizing data output .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with biological activity .
  • Safety : Follow OSHA guidelines for handling trifluoromethyl precursors (e.g., PPE, fume hoods) .

属性

IUPAC Name

1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)15-4-1-3-14(11-15)12-18(29)27-8-2-7-26(9-10-27)17-6-5-16-24-23-13-28(16)25-17/h1,3-6,11,13H,2,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTXTZUNEVIVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。